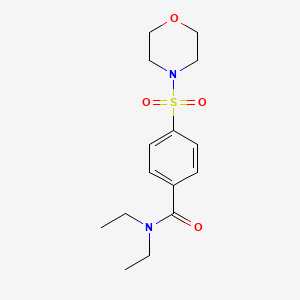![molecular formula C18H24N4O2 B11060964 8,8-Diethyl-6-imino-3-(pentan-3-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11060964.png)
8,8-Diethyl-6-imino-3-(pentan-3-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex bicyclic structure with intriguing properties. Its systematic name is quite a mouthful, so let’s break it down:
8,8-Diethyl: Indicates two ethyl groups attached to the 8th carbon atom.
6-imino: Refers to the presence of an imino group (NH) at the 6th position.
3-(pentan-3-yl): The pentan-3-yl group (a branched alkyl group) is attached at the 3rd position.
2,7-dioxabicyclo[3.2.1]octane: Describes the bridged bicyclic ring system.
4,4,5-tricarbonitrile: Indicates three cyano (CN) groups attached to carbons 4 and 5.
Preparation Methods
Unfortunately, specific synthetic routes for this compound are scarce in the literature. industrial production likely involves multistep processes, including cyclization reactions and nitrile additions. Researchers may explore variations of the Pinner reaction or other strategies to synthesize it.
Chemical Reactions Analysis
Reactivity: Due to its strained ring system, this compound may undergo ring-opening reactions, nucleophilic additions, and rearrangements.
Common Reagents and Conditions:
Major Products: Ring-opened derivatives, imino compounds, and nitrile-substituted products.
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and novel derivatives.
Biology: Explore its potential as a pharmacophore or enzyme inhibitor.
Medicine: Assess its bioactivity, toxicity, and potential therapeutic applications.
Industry: Consider its use in materials science or catalysis.
Mechanism of Action
Targets: It may interact with enzymes, receptors, or cellular components.
Pathways: Investigate metabolic pathways or signaling cascades affected by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related bicyclic structures.
Similar Compounds: Explore related compounds like adamantane or other bridged systems.
Properties
Molecular Formula |
C18H24N4O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
8,8-diethyl-6-imino-3-pentan-3-yl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile |
InChI |
InChI=1S/C18H24N4O2/c1-5-12(6-2)13-17(9-19,10-20)18(11-21)14(22)24-15(23-13)16(18,7-3)8-4/h12-13,15,22H,5-8H2,1-4H3 |
InChI Key |
KOSZWJSCARNWGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1C(C2(C(=N)OC(C2(CC)CC)O1)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B11060883.png)
![2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11060885.png)
![4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide](/img/structure/B11060891.png)
![7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11060893.png)
![7-[4-(3-Bicyclo[2.2.1]heptanylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B11060903.png)
![{4-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B11060907.png)
![1-(4-Chlorophenyl)-4-(4-methylphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11060912.png)
![8-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one](/img/structure/B11060913.png)
![4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11060922.png)
![3-(5-chloro-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060937.png)
![4-Cyano-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3-carboxylic acid](/img/structure/B11060938.png)
![2-(2-chlorophenyl)-14-(3,4-dimethoxyphenyl)-11-methoxy-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11060939.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(1-methylethyl)-6-(2-thienylmethyl)-](/img/structure/B11060946.png)
